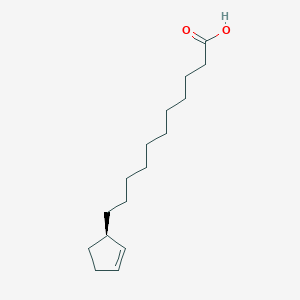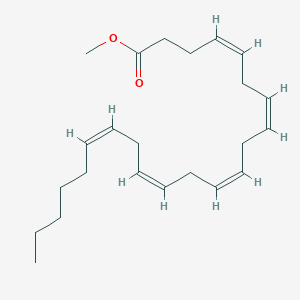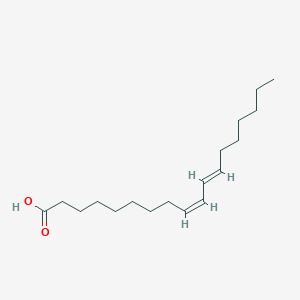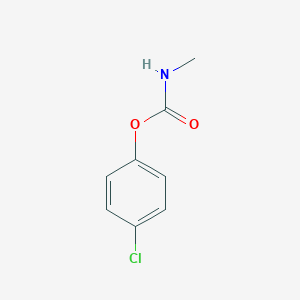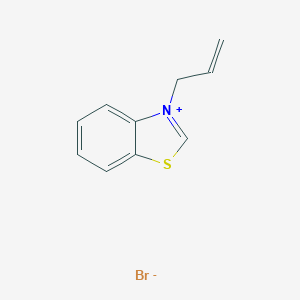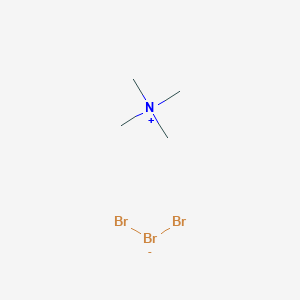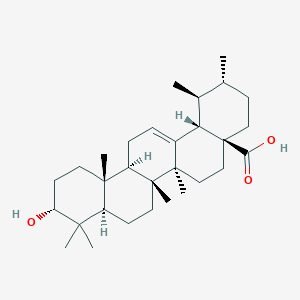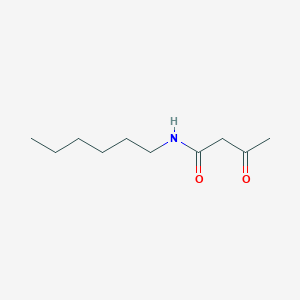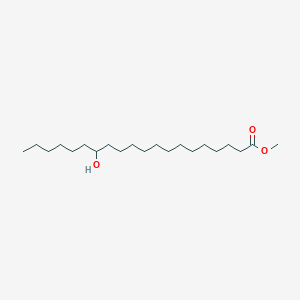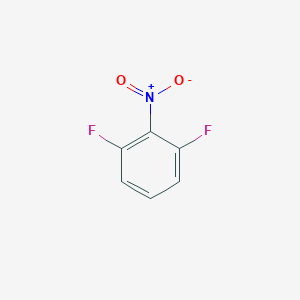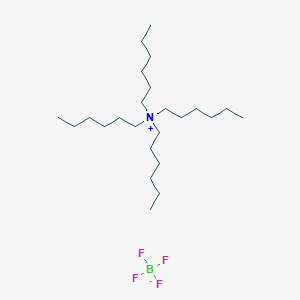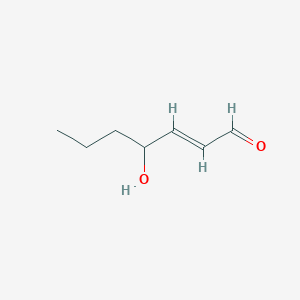![molecular formula C8H11N7O B107906 [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea CAS No. 61566-10-7](/img/structure/B107906.png)
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea: is a chemical compound with the molecular formula C8H11N7O.
Análisis De Reacciones Químicas
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties and its role in drug development.
Material Science: It is used in the development of new materials with unique properties.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential biological activities.
Mecanismo De Acción
The mechanism of action of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-defined in the available literature. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
61566-10-7 |
|---|---|
Fórmula molecular |
C8H11N7O |
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
[4-(carbamimidoyldiazenyl)anilino]urea |
InChI |
InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,13H,(H3,9,10)(H3,11,15,16) |
Clave InChI |
XUVJIBLUWWQHDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |
SMILES canónico |
C1=CC(=CC=C1NNC(=O)N)N=NC(=N)N |
Sinónimos |
(4-Oxo-2,5-cyclohexadien-1-ylideneamino)guanidine Semicarbazone; _x000B_2-[4-[(Aminoiminomethyl)hydrazono]-2,5-cyclohexadien-1-ylidene]-hydrazinecarboxamide; 2-[4-[2-(Aminoiminomethyl)hydrazinylidene]-2,5-cyclohexadien-1-ylidene]hydrazinecarboxamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


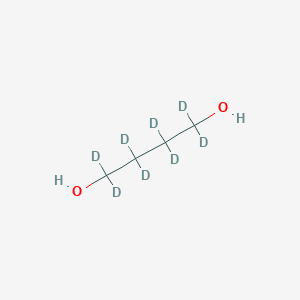
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)
